Product packaging for 4-Phenyl-2-(3-pyridinyl)butanenitrile(Cat. No.:)

4-Phenyl-2-(3-pyridinyl)butanenitrile

Cat. No.: B8747887
M. Wt: 222.28 g/mol
InChI Key: CQGVFWQOYMOUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenyl-2-(3-pyridinyl)butanenitrile is a synthetic organic compound featuring a phenyl group and a pyridinyl moiety connected by a nitrile-substituted butane chain. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the synthesis of more complex molecules. Similar compounds containing both phenyl and pyridine rings are frequently explored as key fragments or building blocks in the development of enzyme inhibitors . Researchers utilize these compounds to study structure-activity relationships (SAR) and for the construction of compound libraries in drug discovery efforts. This product is intended for research and development purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Note: The specific applications, research value, and mechanism of action for this exact compound are not detailed in the available sources and would require further technical data from the manufacturer or scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B8747887 4-Phenyl-2-(3-pyridinyl)butanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-phenyl-2-pyridin-3-ylbutanenitrile

InChI

InChI=1S/C15H14N2/c16-11-14(15-7-4-10-17-12-15)9-8-13-5-2-1-3-6-13/h1-7,10,12,14H,8-9H2

InChI Key

CQGVFWQOYMOUSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Phenyl 2 3 Pyridinyl Butanenitrile

Retrosynthetic Analysis and Key Precursors for 4-Phenyl-2-(3-pyridinyl)butanenitrile

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the C2-C3 and the C-CN bonds, as well as the bond connecting the pyridinyl group to the butanenitrile backbone.

One primary retrosynthetic approach involves a Michael addition reaction. This pathway disconnects the molecule at the C2-C3 bond, identifying phenylacetonitrile (B145931) and 3-vinylpyridine (B15099) as key precursors. This strategy is attractive due to the commercial availability of these starting materials.

Alternatively, a disconnection at the C2-pyridinyl bond suggests a cross-coupling strategy. This would involve a precursor such as 4-phenylbutanenitrile and a suitable 3-halopyridine. This approach relies on the formation of the aryl-alkyl bond late in the synthesis.

A third disconnection can be envisioned at the nitrile group, suggesting a precursor like 4-phenyl-2-(3-pyridinyl)butane substituted with a leaving group (e.g., a halide) that can undergo nucleophilic substitution with a cyanide salt.

Based on these analyses, the key precursors for the synthesis of this compound are:

Phenylacetonitrile

3-Vinylpyridine

4-Phenylbutanenitrile

3-Halopyridines (e.g., 3-bromopyridine, 3-chloropyridine)

Derivatives of 4-phenyl-2-(3-pyridinyl)butane with a suitable leaving group

Carbon-Carbon Bond Forming Reactions in the Synthesis of the Core Structure

The construction of the this compound core structure relies on robust carbon-carbon bond-forming reactions. The chosen strategy dictates the specific reaction employed.

Catalytic Cross-Coupling Strategies for Phenyl and Pyridinyl Moieties (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of aryl-aryl and aryl-alkyl bonds. researchgate.netresearchgate.netmdpi.com In the context of synthesizing this compound, a Suzuki or similar cross-coupling reaction could be employed. pressbooks.pub This would typically involve the reaction of a pyridylboronic acid with a phenyl-containing alkyl halide, or vice versa. For instance, the coupling of 3-pyridylboronic acid with a 2-halo-4-phenylbutanenitrile derivative could furnish the target molecule.

The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, and base. beilstein-journals.orgnih.gov Common palladium sources include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). beilstein-journals.org A variety of phosphine-based ligands can be used to modulate the reactivity and stability of the catalyst. nih.gov

Catalyst System ComponentExample
Palladium PrecursorPd(OAc)₂, Pd(PPh₃)₄
LigandTriphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃)
BaseK₂CO₃, Cs₂CO₃

Michael Addition Reactions and Cyanation Routes

The Michael addition represents a highly efficient method for forming the core butanenitrile structure. nih.govnsf.govorganic-chemistry.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its equivalent. In the synthesis of this compound, the key step is the base-catalyzed addition of the carbanion generated from phenylacetonitrile to 3-vinylpyridine. researchgate.net

The reaction is typically initiated by a base, which deprotonates the α-carbon of phenylacetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as the Michael donor, attacking the β-carbon of 3-vinylpyridine (the Michael acceptor). Subsequent protonation of the resulting intermediate yields the desired product.

Commonly used bases for this transformation include sodium ethoxide, potassium tert-butoxide, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Reaction ComponentRoleExample
Michael DonorNucleophilePhenylacetonitrile
Michael AcceptorElectrophile3-Vinylpyridine
BaseCatalystSodium ethoxide, DBU

Cyanation routes can be employed if the butanenitrile backbone is assembled first, followed by the introduction of the nitrile group. This can be achieved through various methods, including the Sandmeyer reaction if an amino precursor is available, or through palladium-catalyzed cyanation of an aryl or vinyl halide. nih.gov

Nucleophilic Substitution Approaches to the Nitrile Group

The introduction of the nitrile group can also be accomplished via a nucleophilic substitution reaction. chemguide.co.ukchemguide.co.ukdocbrown.infoorganicmystery.comchemistrystudent.comresearchgate.netlibretexts.org This approach requires a precursor molecule where the carbon at the 2-position of the 4-phenyl-2-(3-pyridinyl)butane skeleton is functionalized with a good leaving group, such as a halide (e.g., bromide or chloride).

The reaction involves the displacement of the leaving group by a cyanide salt, typically sodium cyanide or potassium cyanide. libretexts.org This SN2 reaction is a straightforward and widely used method for nitrile synthesis. pressbooks.pub The choice of solvent is crucial to ensure the solubility of the cyanide salt and to promote the desired substitution pathway. chemistrystudent.com

ReagentRole
SubstrateElectrophile with a leaving group
Cyanide SourceNucleophile
SolventReaction Medium

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the synthetic routes to this compound are highly dependent on the optimization of reaction conditions.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the rate and outcome of the reactions involved. nih.gov For Michael additions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the formation and reaction of the carbanion intermediate. In palladium-catalyzed cross-coupling reactions, solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF) are commonly used. beilstein-journals.org

Temperature is another critical parameter that requires careful optimization. While higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts. chemguide.co.uk For instance, in palladium-catalyzed reactions, excessively high temperatures can lead to catalyst decomposition. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and catalyst.

Reaction TypeTypical SolventsTypical Temperature Range (°C)
Michael AdditionDMF, DMSO, EthanolRoom Temperature to 80
Palladium-Catalyzed Cross-CouplingToluene, Dioxane, THF80 to 120
Nucleophilic Substitution (Cyanation)Ethanol, DMSO50 to 100

Ligand Design and Catalyst Loading in Metal-Catalyzed Syntheses

Metal-catalyzed reactions, particularly those employing palladium, are powerful tools for the construction of carbon-carbon bonds, such as the one between the pyridine (B92270) ring and the butanenitrile backbone in the target molecule. A key reaction for this purpose is the α-arylation of nitriles.

Ligand Design: The success of palladium-catalyzed α-arylation of nitriles heavily relies on the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle. For the coupling of a nitrile with an aryl halide (e.g., 3-halopyridine), bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands promote oxidative addition and reductive elimination steps. A general method for the direct α-arylation of nitriles with aryl chlorides, which are typically less reactive than bromides or iodides, has been developed using a bicyclic phosphine ligand with palladium catalysts like Pd(OAc)₂ or [Pd₂(dba)₃]. organic-chemistry.org The use of such ligands allows for efficient coupling with a wide range of aryl chlorides, including electron-rich, electron-poor, and sterically hindered examples. organic-chemistry.org

Catalyst Loading: Catalyst loading is a critical parameter that affects both the efficiency and the cost-effectiveness of a synthetic process. In palladium-catalyzed α-arylation reactions, catalyst loadings can vary depending on the reactivity of the substrates and the efficiency of the ligand. For practical applications, minimizing the catalyst loading is desirable. In the synthesis of α-aryl nitriles, palladium catalyst loadings are often in the range of 1-5 mol%. However, with highly active catalyst systems, lower loadings may be achievable. For instance, palladium nanoparticles have been utilized as catalysts for the α-arylation of nitriles, offering a potentially recyclable and efficient catalytic system.

A summary of representative palladium-catalyzed α-arylation reactions of nitriles is presented in the interactive data table below, highlighting the diversity of applicable substrates and conditions that could be adapted for the synthesis of this compound.

Nitrile SubstrateAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
AcetonitrileChlorobenzene[PdCl(allyl)]₂/S-PhosK₃PO₄Toluene10085 chu-lab.org
Propionitrile4-BromoanisolePd(OAc)₂/P(t-Bu)₃NaN(SiMe₃)₂Toluene9092 organic-chemistry.org
Phenylacetonitrile3-ChloropyridinePd₂(dba)₃/JosiphosNaOt-BuToluene8088 berkeley.edu

Stereochemical Control in Chiral Synthesis

The carbon atom at the 2-position of this compound is a stereocenter. Therefore, the development of enantioselective synthetic methods to access specific stereoisomers is of significant interest, particularly for pharmaceutical applications.

Asymmetric synthesis of chiral α-aryl nitriles can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. While specific methods for the enantioselective synthesis of this compound have not been reported, general approaches for the asymmetric arylation of nitriles can be considered.

One potential approach involves the enantioselective addition of organometallic reagents to carbonyl compounds, followed by conversion to the nitrile. For instance, the enantioselective arylation of aldehydes can produce chiral secondary alcohols, which can then be transformed into the corresponding nitriles. thieme-connect.de

Another strategy is the use of chiral palladium catalysts in α-arylation reactions. This often involves the design of chiral phosphine ligands that can induce enantioselectivity in the carbon-carbon bond-forming step. The development of such catalytic systems for the asymmetric α-arylation of nitriles remains a challenging but highly desirable goal in organic synthesis.

Multicomponent Reactions and Green Chemistry Approaches in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net These attributes align well with the principles of green chemistry.

A plausible multicomponent approach for the synthesis of the this compound scaffold could involve the condensation of a phenyl-containing component, a pyridine-containing component, and a cyanide source. For instance, a reaction involving an aldehyde, an amine, a cyanide source, and another component could potentially construct the desired framework in a convergent manner. rsc.org Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity and could be adapted for the synthesis of related structures. nih.govmdpi.com

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Synthetic strategies can be designed to modify the phenyl ring, the pyridine ring, or the butanenitrile chain.

Modification of the Phenyl and Pyridine Rings: Analogues with different substituents on the phenyl and pyridine rings can be prepared by using appropriately substituted starting materials in the chosen synthetic route. For example, in a palladium-catalyzed α-arylation approach, a variety of substituted aryl halides and halopyridines can be employed. organic-chemistry.org

Modification of the Butanenitrile Chain: The butanenitrile backbone can be modified by starting with different nitrile precursors. For instance, using substituted acetonitriles in an α-arylation reaction would lead to derivatives with substituents on the nitrile-bearing carbon.

The following table provides examples of synthetic approaches to related nitrile-containing compounds, which could be adapted for the synthesis of analogues of this compound.

Target Compound ClassSynthetic ApproachKey ReactantsReference
α-Aryl NitrilesPalladium-Catalyzed Decarboxylative CouplingCyanoacetate salt, Aryl halide chu-lab.org
Substituted Pyridines[3 + 2 + 1] Cascade CyclizationAcetonitrile, Arylboronic acid, Aldehyde acs.org
N-Substituted 2-Amino-3-cyanopyrrolesMulticomponent ReactionNitroepoxide, Amine, Malononitrile rsc.org
4-PhenylphthalonitrileVapor-Phase Catalytic Ammoxidation4-Phenyl-o-tolunitrile scirp.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Phenyl 2 3 Pyridinyl Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all atoms and their connectivity within the 4-Phenyl-2-(3-pyridinyl)butanenitrile molecule can be achieved.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

One-dimensional NMR provides fundamental information about the chemical environment and number of protons and carbons in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenyl ring, the pyridine (B92270) ring, and the aliphatic butane (B89635) chain. The aromatic region (typically δ 7.0-8.6 ppm) would contain complex multiplets for the five protons of the phenyl group and the four protons of the 3-substituted pyridine ring. The aliphatic protons would appear at higher field strengths (upfield), with their multiplicity revealing adjacent proton-proton couplings.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The nitrile carbon (C≡N) is characteristically found downfield, typically in the δ 115-125 ppm range. The carbons of the phenyl and pyridinyl rings would appear in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the butane chain would be observed upfield (δ 20-50 ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ This table is interactive. Click on headers to sort.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyridine H2, H6 ~8.5-8.6 Multiplet 2H
Pyridine H4, H5 ~7.3-7.8 Multiplet 2H
Phenyl H ~7.2-7.4 Multiplet 5H
CH (C2) ~3.8-4.0 Triplet (t) 1H
CH₂ (C4) ~2.8-3.0 Triplet (t) 2H
CH₂ (C3) ~2.2-2.4 Multiplet 2H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ This table is interactive. Click on headers to sort.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C2, C6 ~148-152
Phenyl C (quaternary) ~140
Pyridine C4 ~135
Phenyl CH ~127-129
Pyridine C5 ~123
CN (C1) ~118
Pyridine C3 ~133
CH₂ (C4) ~38
CH₂ (C3) ~33
CH (C2) ~30

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for definitively establishing the molecular framework by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds. For this compound, COSY would show a clear correlation pathway along the butane backbone, connecting the proton at C2, the two protons at C3, and the two benzylic protons at C4.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments. It reveals correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The benzylic protons (H4) to the quaternary and ortho carbons of the phenyl ring.

The proton at C2 (H2) to the nitrile carbon (C1) and to carbons C2, C4, and C5 of the pyridine ring, confirming the attachment point of the butane chain to the heterocycle.

Table 3: Key Expected HMBC Correlations for Connectivity This table is interactive. Click on headers to sort.

Proton(s) Correlated Carbon(s) Structural Link Confirmed
H4 (CH₂) Phenyl C (ipso), Phenyl C (ortho), C2, C3 Phenyl group to butane chain
H2 (CH) C1 (CN), Pyridine C2, Pyridine C4, C4 Pyridine ring to butane chain
H3 (CH₂) C1 (CN), C2, C4, Phenyl C (ipso) Butane chain integrity

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, which is used to confirm its elemental composition. The molecular formula of this compound is C₁₅H₁₄N₂. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass, accurate to several decimal places, can be compared to the calculated theoretical mass to validate the molecular formula.

Fragmentation analysis within the mass spectrometer provides further structural information. The molecule would likely fragment in predictable ways upon collision-induced dissociation, yielding characteristic ions that correspond to stable fragments of the parent structure.

Table 4: HRMS Data and Plausible Fragments This table is interactive. Click on headers to sort.

Species Formula Calculated Exact Mass (m/z) Information Provided
[M+H]⁺ C₁₅H₁₅N₂⁺ 223.1230 Confirmation of Molecular Formula
[M-HCN]⁺ C₁₄H₁₄N⁺ 196.1121 Loss of Nitrile Group
[C₇H₇]⁺ C₇H₇⁺ 91.0542 Benzyl/Tropylium Cation
[C₆H₆N]⁺ C₆H₆N⁺ 92.0495 Pyridinylmethyl Cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a "fingerprint" of the molecule's composition.

For this compound, the most prominent and diagnostic peak in the IR spectrum would be the stretching vibration of the nitrile (C≡N) group. Aromatic C-H and C=C stretching vibrations from the phenyl and pyridine rings, as well as aliphatic C-H stretching from the butane chain, would also be clearly visible.

Table 5: Characteristic Vibrational Frequencies This table is interactive. Click on headers to sort.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Nitrile (C≡N) Stretch 2240 - 2260 (Sharp, medium intensity)
Aromatic C=C/C=N Stretch 1400 - 1600
Aromatic C-H Bend (Out-of-plane) 690 - 900

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. Furthermore, it would elucidate the packing of molecules in the crystal lattice, showing any intermolecular interactions such as hydrogen bonds or π–π stacking between the aromatic rings that stabilize the solid-state structure. To date, a public crystal structure for this specific compound has not been reported.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. For a molecule like this compound, a reversed-phase method would likely be employed. This would typically involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile, often with a modifier such as formic acid to ensure good peak shape. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment. It would be coupled to a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for both separation and identification of the main component and any impurities.

Flash Chromatography: On a preparative scale, flash column chromatography using silica (B1680970) gel as the stationary phase is the standard method for purification after synthesis. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be effective for isolating the compound.

Computational Chemistry and Molecular Modeling Studies of 4 Phenyl 2 3 Pyridinyl Butanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometrical parameters, vibrational frequencies, and energies. For 4-Phenyl-2-(3-pyridinyl)butanenitrile, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in understanding its intrinsic reactivity and electronic characteristics. ruc.dk

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The phenyl and pyridinyl rings, along with the nitrile group, are expected to be significantly involved in these frontier orbitals. DFT calculations are the primary method for determining the energies of these orbitals and visualizing their spatial distribution.

PropertyDescriptionIllustrative Value (Hypothetical)Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eVHigher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eVLower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).5.3 eVA smaller gap implies higher reactivity and lower kinetic stability.

An Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting how molecules will interact. researchgate.netnih.gov The surface is color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.id Green and yellow indicate areas of neutral or intermediate potential.

For this compound, an EPS map would likely show a significant region of negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the nitrile group, as these are electronegative atoms with lone pairs of electrons. These sites would be the most probable locations for hydrogen-bond accepting interactions or attack by electrophiles. Conversely, the hydrogen atoms on the aromatic rings would exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles. researchgate.netnih.gov

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These global reactivity indices provide a more quantitative measure of chemical behavior than FMO analysis alone.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These descriptors for this compound would provide a comprehensive profile of its stability and reactivity in chemical reactions.

DescriptorFormulaSignificance
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to deformation or change; high values indicate high stability.
Chemical Softness (S) 1 / ηMeasures the ease of deformation; high values indicate high reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Indicates the molecule's ability to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the energy lowering of a system when it accepts electrons.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment (e.g., solvent molecules or a biological receptor). nih.gov

An MD simulation of this compound would provide detailed information about its dynamic behavior. The butane (B89635) chain allows for considerable flexibility, and the phenyl and pyridinyl rings can rotate relative to each other. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. Furthermore, by simulating the molecule in a solvent like water, one could study the formation and dynamics of hydrogen bonds and other intermolecular interactions, which are crucial for understanding its solubility and behavior in a biological context. rsc.org

Molecular Docking Studies of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comekb.eg This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's active site and scoring them based on their binding affinity, often expressed in kcal/mol. researchgate.net

A molecular docking study of this compound would involve placing it into the active site of a specific protein target. The results would predict the most stable binding pose and estimate the binding energy. The analysis would also detail the specific intermolecular interactions responsible for binding, such as:

Hydrogen Bonds: Likely involving the nitrogen of the pyridine or nitrile group.

Pi-Pi Stacking: Interactions between the aromatic phenyl or pyridinyl rings and aromatic residues in the protein.

Hydrophobic Interactions: Involving the phenyl ring and the aliphatic chain.

Such studies on this molecule and its analogues could help identify potential biological targets and provide a rationale for its observed biological activity, or lack thereof. mdpi.com

ParameterDescriptionIllustrative Result (Hypothetical)
Target Protein The biological macromolecule into whose active site the ligand is docked.Kinase X / Enzyme Y
Binding Affinity/Score An estimation of the binding free energy, indicating the strength of the interaction. (e.g., kcal/mol).-8.5 kcal/mol
Binding Pose The predicted 3D orientation and conformation of the ligand within the active site.N/A (Visual Data)
Key Interactions Specific non-covalent bonds formed between the ligand and protein residues (e.g., H-bonds, hydrophobic).H-bond with SER-120; Pi-stacking with PHE-250

Cheminformatic Analysis of Structural Features and Molecular Properties

Cheminformatics involves the use of computational methods to analyze chemical data. For a specific molecule, this includes calculating a variety of molecular properties (descriptors) that are important for predicting its physicochemical behavior, including its potential as a drug candidate. Many of these properties are related to Lipinski's Rule of Five, a set of guidelines to evaluate drug-likeness.

For this compound, key cheminformatic descriptors would be calculated to assess its properties. These descriptors provide a rapid assessment of the molecule's characteristics without the need for intensive quantum chemical calculations.

PropertyDefinitionCalculated Value for C₁₅H₁₄N₂
Molecular Formula The elemental composition of the molecule.C₁₅H₁₄N₂
Molecular Weight The mass of one mole of the substance ( g/mol ).222.29 g/mol
XLogP3 A computed value for the logarithm of the octanol/water partition coefficient (LogP).2.8
Hydrogen Bond Donors The number of N-H or O-H bonds.0
Hydrogen Bond Acceptors The number of nitrogen or oxygen atoms.2
Rotatable Bonds The number of bonds that allow free rotation around them.4
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport properties.37.06 Ų

Chemical Reactivity and Derivatization Strategies for 4 Phenyl 2 3 Pyridinyl Butanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This feature is central to its reactivity, making it susceptible to a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis and Reduction Pathways

The nitrile group can be converted into other important functional groups, such as carboxylic acids, amides, and amines, through hydrolysis and reduction reactions.

Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group of 4-Phenyl-2-(3-pyridinyl)butanenitrile can be hydrolyzed. libretexts.orgchemguide.co.uk The reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) protonates the nitrogen atom, increasing the electrophilicity of the carbon and facilitating attack by water. libretexts.org This process typically leads to the formation of 4-Phenyl-2-(3-pyridinyl)butanoic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com This pathway yields the carboxylate salt (e.g., sodium 4-phenyl-2-(3-pyridinyl)butanoate) and ammonia (B1221849). chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk The conditions for these reactions often need to be vigorous, involving strong bases and high temperatures. youtube.com

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents. A common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.com The reaction, typically carried out in an anhydrous ether solvent like THF, involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 4-Phenyl-2-(3-pyridinyl)butan-1-amine after an aqueous workup. adichemistry.comyoutube.com

Table 1: Predicted Hydrolysis and Reduction Products
Reaction TypeReagents and ConditionsPredicted Product
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., aq. HCl), Heat4-Phenyl-2-(3-pyridinyl)butanoic acid
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺4-Phenyl-2-(3-pyridinyl)butanoic acid
Reduction1. LiAlH₄, THF 2. H₂O4-Phenyl-2-(3-pyridinyl)butan-1-amine

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions provide a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com

When treated with a Grignard reagent (R-MgX), this compound is expected to form an intermediate imine anion. masterorganicchemistry.compressbooks.pub This intermediate is stable until subjected to an aqueous acidic workup, which hydrolyzes the imine to a ketone. masterorganicchemistry.com This two-step sequence effectively converts the nitrile into a ketone, incorporating the R-group from the Grignard reagent.

Table 2: Predicted Products from Nucleophilic Addition
Nucleophile (Reagent)Reaction StepsPredicted Ketone Product
Methylmagnesium bromide (CH₃MgBr)1. Addition of CH₃MgBr 2. H₃O⁺ workup1,5-Diphenyl-3-(3-pyridinyl)pentan-2-one
Ethylmagnesium bromide (CH₃CH₂MgBr)1. Addition of CH₃CH₂MgBr 2. H₃O⁺ workup2-Phenyl-4-(3-pyridinyl)hexan-3-one
Phenylmagnesium bromide (C₆H₅MgBr)1. Addition of C₆H₅MgBr 2. H₃O⁺ workup1,2-Diphenyl-4-(3-pyridinyl)butan-1-one

Transformations of the Phenyl and Pyridinyl Moieties

Both the phenyl and pyridinyl rings can undergo transformations, though their reactivity differs significantly, especially towards electrophilic substitution.

Electrophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The mechanism typically proceeds through a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comnih.gov

In this compound, the phenyl ring and the pyridinyl ring will exhibit different reactivities. The phenethyl group attached to the chiral center is an activating, ortho-, para-directing group for the phenyl ring. libretexts.org Conversely, the pyridine (B92270) ring is electron-deficient and is generally deactivated towards electrophilic attack. youtube.com Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen will be protonated, forming a pyridinium (B92312) ion. This positive charge makes the pyridinium ring extremely deactivated. rsc.org

Consequently, electrophilic aromatic substitution is expected to occur selectively on the phenyl ring.

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (–NO₂) at the para position of the phenyl ring, due to steric hindrance at the ortho positions from the adjacent bulky substituent.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in halogenation, again, primarily at the para position of the phenyl ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups respectively, would also be directed to the phenyl ring. However, these reactions can be complicated by the Lewis basicity of the pyridine nitrogen, which can complex with the Lewis acid catalyst.

Direct electrophilic substitution on the pyridine ring is very difficult and requires harsh conditions. youtube.com If forced, substitution would occur at the C-5 position (meta to the nitrogen and the existing substituent).

Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. This allows for direct functionalization at the nitrogen atom. quimicaorganica.org

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgnih.gov The resulting this compound N-oxide has altered electronic properties. The N-O moiety can act as an electron donor via resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, towards certain types of substitution. youtube.comwikipedia.org

N-Alkylation (Quaternization): The pyridine nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. quimicaorganica.orgnih.gov This reaction converts the neutral pyridine ring into a positively charged pyridinium ring, significantly altering the molecule's properties and reactivity. For instance, pyridinium salts can be susceptible to nucleophilic addition by reagents like Grignards to form dihydropyridines. nih.gov

Stereoselective Transformations and Chiral Derivatization

The carbon atom at the 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This opens avenues for stereoselective synthesis and chiral resolution.

Asymmetric Synthesis: The direct synthesis of one enantiomer over the other is a significant goal in modern organic chemistry. nih.gov Catalytic asymmetric methods for the synthesis of α-aryl nitriles are an area of active research. Strategies could involve the stereoconvergent cross-coupling of a racemic α-halonitrile precursor with an appropriate organometallic reagent in the presence of a chiral catalyst. nih.gov Another approach could be the asymmetric hydrocyanation of a suitable alkene precursor. The development of rhodium-catalyzed asymmetric amination provides a powerful tool for creating chiral carbon centers adjacent to a nitrogen atom, which could be adapted for related structures. nih.gov

Chiral Derivatization and Resolution: If the compound is synthesized as a racemic mixture, it can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org A common method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orgnih.gov For example, if the nitrile is hydrolyzed to the corresponding carboxylic acid, the resulting racemic acid could be reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form diastereomeric salts. nih.gov These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers of the carboxylic acid.

Alternatively, enzymatic methods can offer high stereoselectivity. Enzymes like nitrilases or lipases can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. researchgate.net This allows for the separation of the unreacted enantiomer from the transformed product.

Comprehensive Search Reveals Lack of Publicly Available Research on Derivative Libraries of this compound

Despite extensive and targeted searches of scientific literature and patent databases, no specific research detailing the development of chemical libraries or extensive derivatization strategies for the compound this compound has been identified. Therefore, the generation of an article on the "," with a focus on the "Development of Libraries of this compound Derivatives for Research Purposes," cannot be fulfilled at this time due to the absence of requisite public-domain data.

The investigation involved multiple search strategies employing keywords such as "this compound synthesis," "derivatization of this compound," "this compound analogs," and "combinatorial synthesis of this compound derivatives." The search aimed to uncover scholarly articles, patents, and other publications that would provide the necessary information, including reaction schemes, characterization data, and the rationale behind the synthesis of such a compound library.

While the searches yielded general information on the synthesis and biological activities of various pyridine and phenyl-containing compounds, and some structurally related molecules, they did not provide any specific details pertaining to the derivatization of this compound itself. The concept of developing a "library" of derivatives implies a systematic approach to modifying the core structure to explore structure-activity relationships (SAR) or to screen for specific biological targets. The absence of such studies in the public domain suggests that this specific area of research may be nascent, proprietary, or not yet published.

Without access to primary research literature detailing the synthesis of a variety of analogs of this compound, it is not possible to construct a scientifically accurate and detailed article as per the user's request. The required data, including tables of derivatives with their corresponding structures, yields, and any relevant biological or chemical data, is not available.

Therefore, the requested article, particularly the section on the development of derivative libraries for research purposes, cannot be generated. Further research and publication in the scientific community would be required before a comprehensive and authoritative article on this specific topic can be written.

Exploration of Structure Activity Relationships Sar of 4 Phenyl 2 3 Pyridinyl Butanenitrile Analogues

Design Principles for SAR Studies of 4-Phenyl-2-(3-pyridinyl)butanenitrile Derivatives

The fundamental design principle for SAR studies of this compound derivatives revolves around optimizing interactions with the aromatase enzyme's active site. The core scaffold contains two key moieties: the 3-pyridinyl group and the phenyl group, connected by a flexible butanenitrile linker.

Key design considerations include:

Heme Coordination: The nitrogen atom of the 3-pyridinyl ring is designed to act as a crucial coordinating ligand to the ferric ion (Fe³⁺) of the enzyme's heme group. researchgate.netnih.gov This interaction is a hallmark of type II non-steroidal aromatase inhibitors and is essential for competitive inhibition. nih.gov SAR studies often explore substituting the pyridine (B92270) with other nitrogen-containing heterocycles like triazoles or imidazoles to modulate this interaction. researchgate.netresearchgate.net

Active Site Occupancy: The phenyl ring and the butanenitrile backbone are designed to occupy the hydrophobic substrate-binding pocket of the aromatase enzyme. nih.gov Modifications to these parts of the molecule aim to maximize van der Waals and hydrophobic interactions with amino acid residues in the active site, thereby increasing binding affinity and potency.

Conformational Rigidity and Flexibility: The length and flexibility of the linker between the two aromatic rings are critical. While some flexibility is needed for the molecule to adopt an optimal conformation within the binding site, excessive flexibility can lead to an entropic penalty upon binding. SAR studies may involve creating more rigid analogues to lock in a bioactive conformation.

These principles guide the synthesis of a library of analogues, which are then systematically evaluated to build a comprehensive understanding of the structural requirements for potent aromatase inhibition.

Impact of Substituent Modifications on In Vitro Biological Interaction Profiles

Modifying the substituents on the core this compound scaffold has a profound impact on its biological activity. These modifications influence how the molecule interacts with its target enzyme, aromatase, affecting inhibition potency and binding affinity.

Analogues of this class typically function as competitive inhibitors of aromatase. nih.govnih.gov The 3-pyridinyl nitrogen directly competes with the natural substrate, androstenedione, for coordination with the heme iron. nih.gov SAR studies on related pyridine-substituted compounds demonstrate that the potency of this inhibition, often measured as the half-maximal inhibitory concentration (IC₅₀), is highly sensitive to structural changes.

For example, in a series of pyridyl-substituted indanones, modifications to the phenyl ring system significantly altered inhibitory potency against human placental aromatase. The introduction of methoxy (B1213986) (OCH₃) groups generally led to highly potent compounds. Specifically, placing an OCH₃ group at the 6-position of a related tetralin scaffold resulted in a compound (18) with 163 times the potency of the reference drug aminoglutethimide. nih.gov This suggests that substituents capable of specific electronic or steric interactions within the active site can dramatically enhance inhibitory activity. Kinetic studies on potent analogues like compounds 13 and 18 confirmed a competitive mode of inhibition. nih.gov

Similarly, studies on phenyl-3-butene-2-one derivatives showed that even moderate changes, such as the position of a hydroxyl group on the phenyl ring, could influence potency, with IC₅₀ values ranging from 22.6 to 47.9 µM. nih.gov Kinetic analysis revealed that these derivatives could exhibit either competitive or mixed-type inhibition, indicating that substituents can influence the binding mechanism. nih.gov

Table 1: Enzyme Inhibition Potency of Selected Aromatase Inhibitor Analogues
CompoundCore ScaffoldSubstituent(s)IC₅₀ (nM)Inhibition TypeReference
LetrozoleTriazole-based-0.70Competitive nih.gov
10cPyridine-based benzofuran4-bromophenyl, 6-but-2-yn-1-yloxy0.83Competitive nih.gov
Biphenyl (B1667301) analogueTriazolylmethyl-biphenyl2-cyano0.12Competitive nih.gov
Compound 4Phenyl-3-butene-2-one4-OH, 3-OCH₃22,600Competitive nih.gov
Compound 8Phenyl-3-butene-2-one2,4-diOH47,900Mixed nih.gov

The binding affinity of this compound analogues to the aromatase active site is governed by a combination of heme coordination and interactions with surrounding amino acid residues. Molecular docking studies on related non-steroidal inhibitors have provided insight into these interactions.

A crucial interaction for many potent inhibitors is a hydrogen bond between a substituent on the phenyl ring and the side chain of Serine 478 (Ser478) in the aromatase active site. nih.gov In a series of biphenyl-based inhibitors, a cyano (-CN) group on the phenyl ring was found to be critical for high potency, with docking models showing it forms a hydrogen bond with Ser478. nih.gov This highlights the importance of placing hydrogen bond acceptors at specific positions on the phenyl moiety to anchor the ligand within the active site.

Furthermore, docking studies of other inhibitors have identified interactions with residues such as Methionine 374 (Met374), which is considered a critical residue for binding. nih.gov The phenyl group and parts of the linker chain typically engage in hydrophobic interactions with non-polar residues like Phenylalanine 221 (Phe221), Tryptophan 224 (Trp224), and Leucine 477 (Leu477), which line the substrate access channel and active site. nih.gov The introduction of bulky or appropriately shaped substituents can enhance these hydrophobic interactions and improve binding affinity. For instance, in a series of pyridine derivatives, replacing a methyl group with a larger ethyl group at certain positions was favored for receptor affinity. nih.gov

The lipophilicity (hydrophobicity) and electronic properties of the analogues are key determinants of their biological activity. ijnrd.org These physicochemical properties, which can be fine-tuned by substituent modification, influence both the molecule's ability to reach its target and its binding affinity.

Lipophilicity: A certain degree of lipophilicity is required for the molecule to cross cellular and subcellular membranes (like the endoplasmic reticulum, where aromatase resides). excli.de Furthermore, the aromatase active site is largely hydrophobic, so lipophilic character enhances binding through favorable hydrophobic interactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies often show a correlation between lipophilicity (expressed as logP) and inhibitory activity, although there is typically an optimal range beyond which increased lipophilicity can lead to poor solubility or non-specific binding. ijnrd.orgnih.gov

Electronic Properties: The electronic nature of substituents on the phenyl and pyridine rings influences the molecule's interaction with the enzyme. nih.gov

On the Pyridine Ring: Electron-donating groups can increase the electron density on the pyridine nitrogen, potentially strengthening its coordination to the heme iron. Conversely, strong electron-withdrawing groups could weaken this key interaction.

On the Phenyl Ring: The electrostatic potential of the phenyl ring and its substituents affects interactions with polar and non-polar residues in the active site. Electron-withdrawing groups, such as cyano (-CN) or nitro (-NO₂), can act as hydrogen bond acceptors, forming crucial bonds with residues like Ser478, as previously noted. nih.govnih.gov QSAR studies on various compound series often use electronic parameters like the Hammett constant (σ) to correlate substituent electronic effects with biological activity. ijnrd.org

Mechanistic Insights from SAR Studies

SAR studies, complemented by molecular modeling, provide a detailed mechanistic understanding of how this compound analogues inhibit aromatase. The collective findings paint a clear picture of the binding mode.

The primary mechanistic step is the coordination of the basic nitrogen atom of the 3-pyridinyl ring to the heme iron atom at the core of the aromatase active site. researchgate.netnih.gov This interaction displaces a water molecule that is normally coordinated to the heme in the enzyme's resting state and prevents the binding and subsequent oxidation of the natural androgen substrate. This coordination is responsible for the characteristic type II difference spectrum observed in spectrophotometric assays with cytochrome P450 enzymes. nih.gov

Once anchored by the heme coordination, the rest of the molecule arranges itself within the large, hydrophobic substrate-binding pocket. SAR data provides a map of this pocket's topology:

The phenyl ring and a portion of the butanenitrile linker fit into a hydrophobic cavity. The high potency of derivatives with specific substituents (e.g., a 2-cyano group on a biphenyl scaffold) indicates the presence of specific sub-pockets that can be exploited for additional high-affinity interactions, such as hydrogen bonding with Ser478. nih.gov

The success of bulky substituents at certain positions, as seen with some pyridine-based inhibitors, suggests the molecule can extend into the substrate access channel, making additional contacts with residues like Trp224 and Leu477. nih.gov This concept of "dual binding" at both the heme and the access channel is a strategy for developing highly potent fourth-generation inhibitors. nih.govcardiff.ac.uk

Therefore, the mechanism derived from SAR is a two-point attachment: a strong, direct coordination to the catalytic center (heme) and a series of complementary hydrophobic and specific polar interactions within the broader active site.

Pharmacophore Modeling and Ligand-Based Design Applications

When the 3D structure of a target is unknown or when focusing on the common features of known active ligands, pharmacophore modeling is a powerful tool in drug design. researchgate.netresearchgate.net For analogues of this compound, a ligand-based pharmacophore model for aromatase inhibition can be constructed from the structures of known potent NSAIs.

A typical pharmacophore model for this class of inhibitors would include the following essential features:

A Heme-Coordinating Feature: A feature representing the nitrogen atom of the pyridine (or triazole/imidazole) ring, capable of coordinating with the heme iron. researchgate.net

Aromatic/Hydrophobic Regions: One or more features representing the phenyl ring and potentially other hydrophobic parts of the molecule that occupy the non-polar active site. nih.govresearchgate.net A common feature model for aromatase inhibitors identified two aromatic ring features as core components. nih.gov

Hydrogen Bond Acceptor: A feature corresponding to a functional group, like a cyano or carbonyl group, that can form a key hydrogen bond with a specific residue (e.g., Ser478) in the active site. nih.govnih.gov

Table 2: Key Pharmacophoric Features for Non-Steroidal Aromatase Inhibitors
Pharmacophoric FeatureCorresponding Chemical MoietyInteraction TypeReference
Nitrogen Heterocycle3-Pyridinyl, Triazolyl, ImidazolylHeme Iron Coordination researchgate.netresearchgate.net
Aromatic RingPhenyl GroupHydrophobic Interaction, π-π Stacking nih.govresearchgate.net
Hydrogen Bond AcceptorCyano (-CN), Carbonyl (C=O)Hydrogen Bonding (e.g., with Ser478) nih.govnih.gov

Applications in Ligand-Based Design:

Virtual Screening: Such a pharmacophore model can be used as a 3D query to rapidly screen large chemical databases to identify novel compounds that possess the required structural features for aromatase inhibition. nih.govnih.gov

Lead Optimization: The model guides the rational design of new analogues. By understanding the essential spatial arrangement of these features, medicinal chemists can synthesize new derivatives of this compound with modifications predicted to better fit the pharmacophore, leading to enhanced potency and selectivity. researchgate.netresearchgate.net For example, if a model indicates an optimal distance between the heme-coordinating nitrogen and a hydrogen bond acceptor, new linkers can be designed to achieve this geometry.

Role of 4 Phenyl 2 3 Pyridinyl Butanenitrile As a Research Scaffold and Intermediate

Utilization as a Precursor in the Synthesis of Novel Heterocyclic Systems

The chemical architecture of 4-Phenyl-2-(3-pyridinyl)butanenitrile, featuring a reactive nitrile group positioned adjacent to a pyridine (B92270) ring, earmarks it as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The chemistry of 2-amino-3-cyanopyridine (B104079) derivatives, which share the cyanopyridine motif, provides a strong precedent for the potential cyclization reactions of this compound.

One of the most promising applications is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. The 2-amino-3-cyanopyridine scaffold is a well-established starting material for the construction of this ring system through intermolecular cyclization with reagents like formamide. mdpi.com By analogy, functionalization of the butanenitrile chain of this compound to introduce an amino group or a related nucleophilic moiety could facilitate an intramolecular cyclization, leading to novel pyridopyrimidine structures. These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comijpsr.com

The general synthetic strategy for 2-amino-3-cyanopyridines often involves a one-pot multicomponent reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.netsemanticscholar.org While this compound is not a direct product of this reaction, its synthesis could be envisioned through alternative routes, and its subsequent cyclization would offer a pathway to unique heterocyclic frameworks. The nitrile group in such structures is a versatile handle for various chemical transformations, including cyclization, which can lead to the formation of five- or six-membered rings fused to the pyridine core. ekb.egnih.gov

For instance, the reaction of similar butanenitrile derivatives has been shown to lead to the formation of indolin-2-ylidene)acetonitriles through oxidative cyclization. nih.govacs.orgresearchgate.net This suggests that under appropriate conditions, the phenyl and nitrile groups of this compound could potentially undergo cyclization to form novel polycyclic structures.

Table 1: Potential Heterocyclic Systems Derived from this compound Analogues

Precursor TypeReagents/ConditionsResulting Heterocyclic SystemPotential ApplicationReference (Analogous Reactions)
2-Amino-3-cyanopyridinesFormamidePyrido[2,3-d]pyrimidinesMedicinal Chemistry mdpi.com
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrilesBase, Oxidant (e.g., DMSO)2-(3-Oxoindolin-2-ylidene)acetonitrilesSynthetic Intermediates nih.govacs.orgresearchgate.net
o-Bromophenyl-substituted pyrrolylpyridinium saltsRadical Initiator (e.g., AIBN)Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolinesMaterials Science, Medicinal Chemistry nih.gov

Scaffold Hop and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. This compound presents multiple opportunities for such modifications.

The phenyl group is a common target for bioisosteric replacement to enhance metabolic stability, solubility, or to explore new binding interactions. Common bioisosteres for a phenyl ring include other aromatic systems like thiophene (B33073) or substituted phenyl rings (e.g., 4-fluorophenyl). cambridgemedchemconsulting.com Non-aromatic, rigid scaffolds can also be considered to reduce lipophilicity and improve physicochemical properties.

Table 2: Potential Bioisosteric Replacements for this compound

Original MoietyPotential BioisostereRationale for ReplacementReference (General Principles)
PhenylThiophene, 4-Fluorophenyl, CyclohexylModulate lipophilicity, improve metabolic stability, explore new binding interactions. cambridgemedchemconsulting.com
3-PyridinylBenzonitrile, Pyrimidine, ThiazoleModulate hydrogen bonding, basicity, and solubility; explore new vector groups for binding. researchgate.netmdpi.comnih.gov
NitrileCarboxamide, Tetrazole, Carboxylic AcidIntroduce hydrogen bond donor/acceptor capabilities, act as a surrogate for hydroxyl or carboxyl groups. nih.gov

Application in the Development of Chemical Probes for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. The development of high-quality chemical probes requires a deep understanding of structure-activity relationships. While there is no direct evidence of this compound being used as a chemical probe, its structural motifs are present in many biologically active molecules.

The pyridine and phenyl rings can engage in various interactions with biological targets, such as π-π stacking and hydrogen bonding. The nitrile group, with its strong electron-withdrawing nature, can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. nih.gov

To develop a chemical probe from this scaffold, one would typically synthesize a library of analogues by modifying the phenyl and pyridinyl rings with various substituents. These analogues would then be screened against a panel of biological targets to identify a potent and selective binder. Further optimization would involve introducing a reporter tag or a reactive group for target identification and validation studies. The nitrile group itself could serve as a handle for attaching such functionalities.

Patent Landscape Analysis for Synthetic Methodologies and Potential Research Applications

A comprehensive patent search for "this compound" does not reveal specific patents exclusively claiming this compound or its direct synthesis. However, the patent landscape for related structures, such as substituted phenyl derivatives and pyridine derivatives, is vast and provides insights into the potential applications and synthetic strategies that could be relevant. google.comgoogle.com

Patents for substituted phenyl derivatives often focus on their use as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com Similarly, patents concerning pyridine-containing compounds cover a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

The synthesis of the butanenitrile core can be approached through various patented methods for the formation of carbon-carbon bonds. The introduction of the pyridine and phenyl moieties can be achieved through established cross-coupling reactions or by using appropriately substituted starting materials.

An analysis of the patent landscape suggests that the novelty of this compound would likely reside in its specific substitution pattern and its application in a particular therapeutic area or as a key intermediate for a novel class of compounds. Future patents involving this scaffold would likely claim specific derivatives with demonstrated biological activity or a novel and efficient synthetic route to the core structure.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Phenyl-2-(3-pyridinyl)butanenitrile, and what purification challenges might arise?

  • Methodological Answer : A plausible route involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the phenyl and pyridinyl moieties to the butanenitrile backbone. Challenges include regioselectivity in pyridine functionalization and managing steric hindrance during coupling. Purification via column chromatography (silica gel, gradient elution) is critical due to polar intermediates, but crystallization may be hindered by the compound’s low melting point .

Q. Which spectroscopic techniques are optimal for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridine/phenyl) and nitrile carbon (δ ~120 ppm).
  • IR Spectroscopy : Confirm nitrile group (C≡N stretch ~2240 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
    Comparative data from structurally related nitriles (e.g., 4-(2-Fluorophenyl)butanenitrile) can guide interpretation .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or cytochrome P450 screens) due to pyridine’s role in coordinating metal ions. Use fluorescence polarization or SPR to study binding kinetics. Reference studies on 3-Oxo-2-(pyridin-2-yl)butanenitrile’s receptor interactions for protocol design .

Advanced Research Questions

Q. How do substituents on the phenyl and pyridinyl rings affect the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., fluorine on phenyl) enhance nitrile electrophilicity, accelerating additions. Pyridine’s nitrogen orientation influences steric accessibility. Compare kinetic data with analogs like 4-(4-Bromo-2-fluorophenyl)butanenitrile to model substituent effects .

Q. How can contradictory data on this compound’s cytotoxicity be resolved across different cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Test across multiple concentrations (nM–μM) to identify IC₅₀ variability.
  • Metabolic Profiling : Use LC-MS to detect cell-specific metabolite interactions (e.g., nitrile hydrolysis to amides).
  • Comparative Studies : Benchmark against 4-(Dimethylamino)butanenitrile, noting how amino vs. pyridinyl groups alter toxicity .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with pyridine-containing ligands (e.g., kinase inhibitors) as templates.
  • MD Simulations : Analyze stability of hydrogen bonds between the nitrile and active-site residues (e.g., cysteine or serine).
    Validate predictions with mutagenesis studies on target proteins .

Data Contradiction Analysis

Q. Why might solubility discrepancies arise in different solvent systems, and how can they be addressed?

  • Methodological Answer : Discrepancies stem from the compound’s amphiphilic nature (polar nitrile vs. hydrophobic aryl groups).
  • Solvent Screening : Test binary mixtures (e.g., DMSO/water, ethanol/hexane) to optimize solubility.
  • LogP Calculation : Compare experimental (HPLC) and computational (ChemAxon) values to identify outliers.
    Reference solubility profiles of 4-(Methylamino)butanenitrile for solvent selection .

Comparative Studies

Q. How does this compound compare to analogs with piperidine or fluorophenyl substituents in receptor binding?

  • Methodological Answer :
  • SAR Analysis : Replace pyridine with piperidine (e.g., 2-Methyl-4-(piperidin-4-yl)butanenitrile) to assess flexibility vs. rigidity.
  • Fluorine Substitution : Compare binding affinities using 4-(2-Fluorophenyl)butanenitrile as a control. Fluorine’s electronegativity may enhance π-stacking but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.